3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-2-5-11-8-13(21)17-14-18-19-15(20(11)14)22-9-10-6-3-4-7-12(10)16/h3-4,6-8H,2,5,9H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRWXMXJFKXVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Amino-1,2,4-Triazole Derivatives
The foundational step involves cyclocondensation between 3-amino-5-mercapto-1,2,4-triazole (II) and ethyl acetoacetate. Under reflux in acetic acid (110°C, 5–9 hours), this reaction forms the triazolopyrimidine scaffold via intramolecular cyclization. The mercapto group at position 5 of the triazole ring facilitates subsequent functionalization.
Mechanistic Insight :
Ethyl acetoacetate acts as a β-keto ester, enabling nucleophilic attack by the triazole’s amino group. Acid catalysis promotes dehydration, yielding the fused pyrimidine ring. This method achieves 68–72% yields for analogous structures.
Propyl Group Introduction at Position 5
Alkylation of Intermediate Chlorides
Following core formation, chlorination at position 7 using phosphorus oxychloride (POCl₃) generates 5-methyl-7-chloro-triazolo[1,5-a]pyrimidine (4). Propyl substitution is achieved via nucleophilic displacement:
- Reaction Conditions :
Yield Optimization :
Lower temperatures (−78°C) minimize side reactions, improving yields to 85% for similar alkylations.
Thioether Functionalization at Position 3
Nucleophilic Aromatic Substitution
The 7-chloro intermediate undergoes substitution with 2-chlorobenzylthiol:
- Synthetic Protocol :
Characterization Data :
Alternative Thiolation via Thiourea Intermediates
An alternative route involves:
- Reacting 3-amino-5-propyl-triazolopyrimidine with carbon disulfide (CS₂) in pyridine to form a thiourea derivative.
- Alkylation with 2-chlorobenzyl bromide in ethanol at reflux (78°C, 6 hours).
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Nucleophilic substitution | 2-Chlorobenzylthiol, K₂CO₃ | DMF, 80°C, 12h | 78% | 98.2% |
| Thiourea alkylation | CS₂, 2-Cl-benzyl bromide | EtOH, reflux, 6h | 82% | 97.8% |
Critical Observations :
- Thiourea alkylation offers marginally higher yields but requires toxic CS₂.
- Direct thiol substitution is faster but necessitates rigorous thiol handling.
Scalability and Industrial Considerations
Cost Efficiency
Purification Challenges
- Column chromatography (silica gel, ethyl acetate/hexane) is essential for removing regioisomers.
- Recrystallization from ethanol/water (3:1) enhances purity to >99%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives depending on the specific functional groups targeted.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit antimicrobial, antifungal, or anticancer properties due to its ability to interact with various biological targets. Studies often focus on its mechanism of action, efficacy, and safety profile.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it a versatile candidate for various applications.
Mechanism of Action
The mechanism of action of 3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and interactions involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives
Key Observations:
Regiochemistry : The target compound’s [4,3-a] angular isomer contrasts with linear [1,5-a] analogs (e.g., S1-TP). Angular isomers often exhibit distinct electronic profiles and binding affinities due to altered ring strain and hydrogen-bonding capabilities .
Substituent Position: Chlorobenzylthio Groups: The 2-chloro substitution (target) vs. 4-chloro (Analog 2) affects steric interactions. The 2-chloro group may hinder enzymatic degradation compared to para-substituted analogs .
Research Findings and Implications
Electrochemical Profiling: Triazolopyrimidinones with electron-withdrawing groups (e.g., chloromethyl in S1-TP) exhibit more negative reduction potentials, suggesting the target’s benzylthio group may moderate redox activity, impacting prodrug design .
Regiochemical Impact : Angular [4,3-a] isomers (target) show superior thermal stability over linear isomers, as seen in crystallography studies (e.g., ), which could enhance shelf-life .
Antimicrobial Optimization : Propyl and 2-chlorobenzylthio substituents synergize to improve lipophilicity (logP ~3.5 estimated) compared to shorter-chain analogs, aligning with enhanced biofilm penetration in related compounds .
Biological Activity
3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has gained attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The structure of this compound includes a triazole ring fused to a pyrimidine ring, which is crucial for its biological interactions.
- Molecular Formula : C₁₅H₁₅ClN₄OS
- Molecular Weight : 334.8 g/mol
- CAS Number : 891127-07-4
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. By binding to the ATP-binding site of these kinases, the compound prevents the phosphorylation of substrates necessary for tumor growth and survival.
Anticancer Activity
Recent studies have demonstrated that compounds within the triazolopyrimidine class exhibit significant anticancer activity. For instance:
- In Vitro Studies : In cell line assays against various cancer types (e.g., breast cancer MCF-7 and lung cancer A549), compounds similar to this compound showed IC₅₀ values in the micromolar range, indicating effective cytotoxicity against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects:
- Mechanism : The compound inhibits pro-inflammatory cytokines and enzymes such as COX-2 in vitro.
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the antiproliferative effects of several derivatives of triazolopyrimidines on human melanoma and leukemia cell lines. The results indicated that modifications at the benzyl thio group significantly enhanced cytotoxicity compared to unmodified compounds .
- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial potential of triazolopyrimidine derivatives against resistant bacterial strains. The study found that compounds with chlorobenzyl substituents had improved activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Q & A
Q. What are the recommended synthetic routes for 3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one?
The compound is synthesized via nucleophilic substitution between 3-chlorobenzyl chloride and 5-propyl-1,2,4-triazolo[4,3-a]pyrimidin-7(8H)-thione. Key conditions include:
- Base : Potassium carbonate (K₂CO₃) to deprotonate the thione.
- Solvent : Aprotic solvents like dimethylformamide (DMF) at 80–100°C.
- Purification : Column chromatography or recrystallization from ethanol. Yield optimization requires strict anhydrous conditions and slow addition of reagents to minimize side reactions .
Q. How should researchers characterize this compound spectroscopically?
A multi-technique approach is essential:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorobenzyl thioether protons at δ 4.2–4.5 ppm, pyrimidine ring carbons at δ 150–160 ppm).
- IR : Stretching vibrations for C=S (650–750 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹).
- Mass Spectrometry : High-resolution MS to verify molecular weight (C₁₅H₁₅ClN₄OS, exact mass 334.8 g/mol) .
Q. What initial biological assays are suitable for evaluating its activity?
Prioritize assays aligned with triazolopyrimidine derivatives:
- Enzyme Inhibition : Kinase or protease inhibition screens (e.g., ATP-binding pocket targeting).
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Use DMSO as a solvent control (<1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can substitution reactions at the chlorobenzyl group be optimized for diverse derivatives?
Systematic optimization involves:
- Nucleophile Screening : Test amines, thiols, or azides under varying pH (e.g., pH 8–10 for amine substitutions).
- Catalyst Exploration : Transition metals (e.g., CuI for Ullmann-type couplings) or phase-transfer catalysts.
- Temperature Control : Microwave-assisted synthesis (80–120°C) to reduce reaction time. Example Reaction Table :
| Nucleophile | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Benzylamine | None | DMF | 45 |
| Thiophenol | K₂CO₃ | THF | 62 |
| NaN₃ | CuI | DMSO | 78 |
| Refer to analogous protocols in triazolopyrimidine functionalization . |
Q. How to resolve contradictions in reported biological activity across structural analogs?
Discrepancies (e.g., varying antimicrobial efficacy) may arise from:
- Substituent Position : Meta- vs. para-chlorobenzyl groups altering steric/electronic profiles.
- Assay Variability : Differences in bacterial strains or incubation times. Methodological Solutions :
- Perform structure-activity relationship (SAR) studies with a congeneric series (e.g., 2-, 3-, 4-chloro isomers).
- Standardize assays using CLSI guidelines for microbial testing .
Q. What computational strategies predict binding modes with biological targets?
Combine:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., PDB: 3PP0).
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability.
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values. Validate predictions with mutagenesis studies on key residues (e.g., Lys123 in ATP-binding sites) .
Data Contradiction Analysis
Q. Why do oxidation reactions yield inconsistent sulfoxide/sulfone ratios?
Variability stems from:
- Oxidant Selectivity : mCPBA favors sulfoxides, while H₂O₂/CH₃COOH mixtures promote sulfones.
- Solvent Polarity : Polar solvents (e.g., MeCN) stabilize sulfone intermediates. Mitigation Strategy : Monitor reaction progress via TLC and adjust oxidant stoichiometry (1–2 eq. for sulfoxides; 3–5 eq. for sulfones) .
Methodological Recommendations
- Synthetic Reproducibility : Always pre-dry solvents (e.g., molecular sieves for DMF) and confirm reagent purity via NMR.
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate technical replicates.
- Data Reporting : Use CONSORT-style tables for reaction conditions and bioactivity data to enhance transparency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
